![molecular formula C13H21NO4 B2784274 Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate CAS No. 827599-20-2](/img/structure/B2784274.png)
Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl endo-3-Boc-3-azabicyclo [3.1.0]hexane-6-carboxylate is a chemical compound with the CAS Number: 827599-20-2 . It has a molecular weight of 255.31 . It is solid at room temperature .
Synthesis Analysis
The synthesis of Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate can be achieved through the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate . This process can be conducted under low catalyst loadings of 0.005 mol % . By choosing the appropriate catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo-[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO2/c1-2-11-8(10)7-5-3-9-4-6(5)7/h5-7,9H,2-4H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 255.31 .Wirkmechanismus
Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate is believed to act by binding to certain proteins in the body, which then triggers a cascade of biochemical reactions. These reactions can lead to the production of specific hormones, enzymes, and other molecules, which can have a range of effects on the body.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have anti-fungal and anti-bacterial properties, as well as to have a positive effect on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate is a useful compound for lab experiments due to its ability to form strong bonds with other molecules. It is also relatively easy to synthesize and can be used to synthesize a wide range of molecules. However, it is important to note that this compound is a highly toxic compound and should be handled carefully in the laboratory.
Zukünftige Richtungen
There are a number of potential future directions for research involving Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate. These include further research into its anti-inflammatory and anti-cancer properties, as well as further exploration of its potential use in drug development and medical research. Additionally, further research could be done into the mechanism of action of this compound, as well as its potential uses in other fields, such as organic synthesis and materials science.
Synthesemethoden
Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate can be synthesized using a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alcohol and an alkyl halide to produce an ether. Other methods include the use of lithium aluminum hydride, Grignard reagents, and alkylation reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate has a wide range of applications in scientific research. It is used as a building block for the synthesis of complex molecules, and is also used in the development of drugs and other pharmaceuticals. In addition, this compound is used in medical research, as it has been shown to have anti-inflammatory and anti-cancer properties.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-O-tert-butyl 6-O-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)10-8-6-14(7-9(8)10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9+,10? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESCEXYKMJZFEE-ULKQDVFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

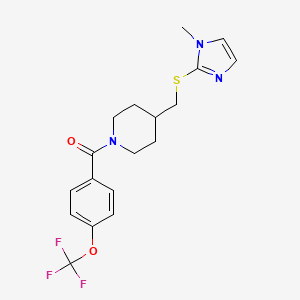
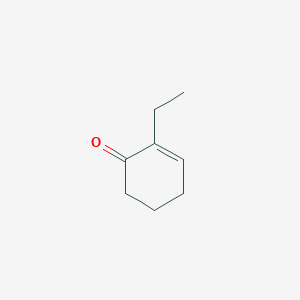

![2-(propan-2-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2784199.png)
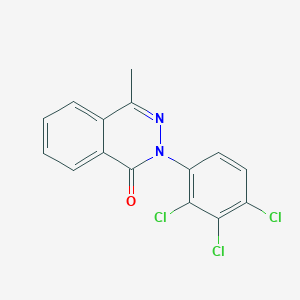

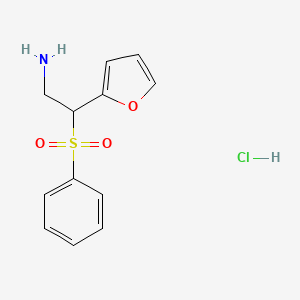
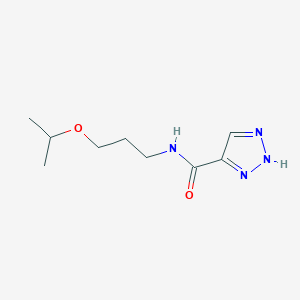
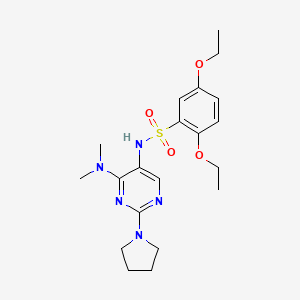
![N-[Cyano(oxolan-3-YL)methyl]-4-(2-methoxyphenyl)-3-methylbutanamide](/img/structure/B2784209.png)
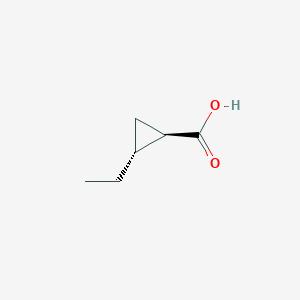
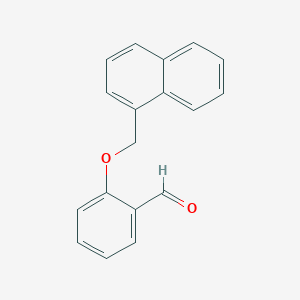
![N-(benzo[d]thiazol-2-yl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2784213.png)
![3-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2784214.png)